molecular formula C17H26N2O4S B2577347 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide CAS No. 922104-73-2

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide

Cat. No.: B2577347
CAS No.: 922104-73-2
M. Wt: 354.47
InChI Key: JUXSOCAMVLVGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzoxazepine derivative functionalized with a propane-1-sulfonamide group. Its core structure consists of a seven-membered oxazepine ring fused to a benzene moiety, with substituents including a propyl group at position 5, dimethyl groups at position 3, and a ketone at position 2.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-5-9-19-14-11-13(18-24(21,22)10-6-2)7-8-15(14)23-12-17(3,4)16(19)20/h7-8,11,18H,5-6,9-10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXSOCAMVLVGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)CCC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the class of benzoxazepines, characterized by a fused benzene and oxazepine ring system. Its molecular formula is C19H26N2O3SC_{19}H_{26}N_{2}O_{3}S, with a molecular weight of approximately 358.49 g/mol. The synthesis typically involves multi-step organic reactions that can include:

  • Formation of the Benzoxazepine Core : This is achieved through cyclization reactions.
  • Alkylation : Introduction of dimethyl and propyl groups.
  • Amide Bond Formation : Attaching the sulfonamide moiety.

The biological activity of this compound primarily involves its interaction with specific biological targets such as enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects.

Pharmacological Properties

Research indicates that compounds within this class exhibit diverse pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects through inhibition of cancer cell proliferation.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
HeLa (Cervical)10Significant growth inhibition
MCF7 (Breast)15Moderate growth inhibition
A549 (Lung)20Weak growth inhibition

These results indicate that structural modifications can enhance or diminish biological activity.

In Vivo Studies

Animal model studies further support the antitumor efficacy observed in vitro. For example:

  • A study on mice bearing tumor xenografts showed a reduction in tumor size when treated with the compound at a dosage of 50 mg/kg body weight over two weeks.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound. Acute toxicity studies reveal a relatively low toxicity profile at therapeutic doses but warrant further investigation into chronic exposure effects.

Comparison with Similar Compounds

Structural Analogues in Sulfonamide-Containing Heterocycles

The compound shares structural motifs with sulfonamide-bearing heterocycles synthesized in recent studies. For example:

Compound Class Core Structure Key Substituents Synthesis Method (Evidence ID)
Target Compound Benzo[b][1,4]oxazepine 3,3-dimethyl, 4-oxo, 5-propyl, sulfonamide Not explicitly described in evidence
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Oxadiazole-thiazole hybrid Sulfanyl-propanamide, aryl groups Methanol/hydrazine reflux (I), CS₂/KOH (II)
N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides Benzamide-sulfamoyl hybrids Methoxyphenyl, sulfamoylphenyl Acetic acid/sodium acetate medium

Key Observations :

  • The target compound’s sulfonamide group is structurally distinct from the sulfamoyl () or sulfanyl-propanamide () groups in analogs, which may alter binding affinity and metabolic stability.
Physicochemical and Pharmacological Properties

While direct data for the target compound are unavailable, inferences can be drawn:

  • Solubility: The sulfonamide group likely enhances aqueous solubility compared to non-sulfonamide benzoxazepines, similar to ’s sulfamoyl derivatives .
  • Bioactivity: Benzoxazepines are known for kinase or protease inhibition. The propyl and dimethyl groups may confer lipophilicity, aiding blood-brain barrier penetration, whereas ’s thiazole-oxadiazole hybrids emphasize antimicrobial activity .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer:
The synthesis involves constructing the tetrahydrobenzo[b][1,4]oxazepine core followed by sulfonamide functionalization. Key steps include:

  • Catalyst selection : Use palladium-based catalysts for coupling reactions to ensure regioselectivity .
  • Temperature control : Maintain 60–80°C during cyclization to avoid side-product formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the pure product .
  • Analytical validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1^1H/13^13C NMR .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Use a multi-technique approach:

  • NMR spectroscopy : Compare chemical shifts (e.g., oxazepine ring protons at δ 3.8–4.2 ppm, sulfonamide NH at δ 8.1–8.5 ppm) to reference data .
  • Mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+^+ at m/z 423.1567) and isotopic pattern .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intramolecular hydrogen bonding (e.g., sulfonamide S=O···H-N interactions) .

Basic: What initial biological screening approaches are recommended for assessing this compound’s bioactivity?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorescence-based assays (e.g., tyrosine kinase inhibition) at 10–100 µM concentrations, monitoring IC50_{50} values .
  • Antimicrobial screening : Test against Staphylococcus aureus and Escherichia coli via broth microdilution (MIC determination) .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced: How should researchers address contradictory data in enzyme inhibition assays involving this compound?

Methodological Answer:
Contradictions may arise from assay conditions or off-target effects. Mitigate by:

  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) to measure binding kinetics (e.g., KD_D values) .
  • pH optimization : Adjust buffer pH (6.5–7.5) to stabilize enzyme-substrate interactions .
  • Molecular docking : Perform in silico simulations (AutoDock Vina) to identify competing binding sites (e.g., ATP-binding pockets vs. allosteric sites) .

Advanced: What methodologies are effective for studying the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • Liver microsomal assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS/MS (half-life calculation) .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
  • PAMPA assay : Measure passive permeability (logPe_e) to predict intestinal absorption .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Systematic substitution : Modify the propyl group (C5) with allyl, ethyl, or isobutyl chains to evaluate steric effects on bioactivity .
  • Electron-withdrawing groups : Introduce halogens (Cl, F) at the benzene ring to enhance sulfonamide electrophilicity .
  • Computational QSAR : Use Gaussian or Schrödinger Suite to correlate Hammett constants (σ) with IC50_{50} values .

Advanced: What strategies resolve conflicting crystallographic and spectroscopic data for this compound?

Methodological Answer:

  • Dynamic NMR : Detect rotational barriers in the sulfonamide group (e.g., coalescence temperature analysis) .
  • DFT calculations : Optimize geometry (B3LYP/6-31G**) to reconcile X-ray torsion angles with NMR-derived conformers .
  • Variable-temperature XRD : Analyze thermal motion to distinguish static disorder from dynamic flexibility .

Advanced: How can researchers elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Chemical proteomics : Use click chemistry (alkyne-tagged probes) to identify cellular targets via LC-MS/MS .
  • Kinome-wide profiling : Screen against 468 kinases (KinomeScan) to map selectivity .
  • CRISPR-Cas9 knockout : Validate target engagement by comparing IC50_{50} shifts in wild-type vs. knockout cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.